molecular formula C12H15Cl2NO B1360341 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone CAS No. 20805-66-7

1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone

Cat. No.: B1360341
CAS No.: 20805-66-7
M. Wt: 260.16 g/mol
InChI Key: KWFNQPQHPUCUAI-UHFFFAOYSA-N
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Description

1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone is a chemical compound with the molecular formula C12H15Cl2NO. It is known for its applications in organic synthesis and various chemical processes. This compound is characterized by the presence of a bis(2-chloroethyl)amino group attached to a phenyl ring, which is further connected to an ethanone group.

Biochemical Analysis

Biochemical Properties

1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone plays a crucial role in biochemical reactions due to its structure, which allows it to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with DNA, forming covalent bonds with the nucleophilic sites on the DNA molecule. This interaction can lead to the formation of DNA cross-links, which inhibit DNA replication and transcription. The enzymes involved in DNA repair, such as DNA polymerases and ligases, are also affected by the presence of this compound, leading to disruptions in the normal cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by causing DNA damage and activating the intrinsic apoptotic pathway. It influences cell function by disrupting cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, this compound can alter gene expression by causing mutations and chromosomal aberrations, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with DNA, leading to the formation of DNA cross-links. These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription. This compound also acts as an alkylating agent, adding alkyl groups to the DNA molecule, which can result in mutations and cell death. The binding interactions with biomolecules, such as DNA and proteins, lead to enzyme inhibition and activation, further disrupting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound has been shown to cause persistent DNA damage and long-term effects on cellular function, including reduced cell viability and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce DNA damage and apoptosis in cancer cells without causing significant toxicity to normal tissues. At high doses, this compound can cause severe toxicity, including bone marrow suppression, gastrointestinal toxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic effects without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and elimination. This compound is metabolized by the liver enzymes, including cytochrome P450 enzymes, which convert it into more water-soluble metabolites that can be excreted from the body. The metabolic pathways also involve the conjugation of this compound with glutathione, which helps in its detoxification and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of this compound is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it exerts its effects on DNA. This compound can also localize to other cellular compartments, such as the cytoplasm and mitochondria, where it can affect various cellular processes. The targeting signals and post-translational modifications of this compound play a role in directing it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone typically involves the reaction of 4-aminobenzoic acid with ethylene oxide to form an intermediate, which is then further reacted with 2-chloroethylamine hydrochloride. The reaction conditions often include the use of solvents such as acetone and catalysts like tetrabutylammonium bromide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone include:

Uniqueness

This compound is unique due to its specific structure and the presence of the ethanone group, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-[4-[bis(2-chloroethyl)amino]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-10(16)11-2-4-12(5-3-11)15(8-6-13)9-7-14/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFNQPQHPUCUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174905
Record name Ethanone, 1-(4-(bis(2-chloroethyl)amino)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20805-66-7
Record name Ethanone, 1-(4-(bis(2-chloroethyl)amino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020805667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(4-(bis(2-chloroethyl)amino)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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